molecular formula C7H9ClN2O3 B13478299 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride

Cat. No.: B13478299
M. Wt: 204.61 g/mol
InChI Key: BLKVSUANSWHJDY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C7H9ClN2O3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a pyrazine ring substituted with methyl groups and a carboxylic acid group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropionic acid with acetic anhydride, followed by cyclization to form the pyrazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, while reduction may produce 4,6-dimethyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylic acid.

Scientific Research Applications

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride
  • 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid
  • 5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid

Uniqueness

4,6-Dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality make it a versatile compound for various applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

4,6-dimethyl-5-oxopyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c1-4-6(10)9(2)3-5(8-4)7(11)12;/h3H,1-2H3,(H,11,12);1H

InChI Key

BLKVSUANSWHJDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN(C1=O)C)C(=O)O.Cl

Origin of Product

United States

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